molecular formula C9H16N4O B13342873 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B13342873
M. Wt: 196.25 g/mol
InChI Key: GKKSIEDHMQXLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,3-triazole moiety substituted with a methoxymethyl group. The methoxymethyl substituent enhances solubility and may influence binding interactions in biological systems. Such compounds are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method . The compound’s structural motifs are common in drug discovery, particularly in antimicrobial and anticancer agents, due to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]piperidine

InChI

InChI=1S/C9H16N4O/c1-14-7-8-6-13(12-11-8)9-3-2-4-10-5-9/h6,9-10H,2-5,7H2,1H3

InChI Key

GKKSIEDHMQXLBQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Key Substituents Melting Point/Physical State Notable Properties Reference
3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine C₉H₁₄N₄O Methoxymethyl on triazole Not reported Enhanced solubility, potential antimicrobial activity N/A
4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine C₁₆H₂₀F₂N₄O Difluorophenyl, methoxyethyl on piperidine Not reported Likely improved CNS penetration due to lipophilic groups
4-(1H-1,2,3-Triazol-1-yl)piperidine C₇H₁₂N₄ Unsubstituted triazole Dihydrochloride salt form Lower solubility; foundational scaffold for derivatization
1-[(5-Methylfuran-2-yl)methyl]-2-{2-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]ethyl}piperidine C₂₂H₂₈N₄O₂ Phenoxymethyl, furan-methyl Not reported Extended pharmacokinetic half-life due to aromatic groups

Key Observations :

  • Methoxymethyl vs. Difluorophenyl : The methoxymethyl group in the target compound improves water solubility compared to the lipophilic difluorophenyl substituent in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Aromatic vs. Alkyl Substituents: Compounds with phenoxymethyl or furan groups (e.g., ) exhibit extended metabolic stability due to steric hindrance, whereas the methoxymethyl group offers a balance between solubility and moderate lipophilicity.
Pharmacokinetic Considerations
  • Solubility : The methoxymethyl group’s polarity likely increases aqueous solubility compared to unsubstituted () or fluorinated () analogs.
  • Metabolic Stability : Alkyloxy groups (e.g., methoxymethyl) are prone to oxidative metabolism, whereas halogenated or aromatic substituents () may slow degradation.

Biological Activity

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C9_9H16_{16}N4_4O
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 2091159-43-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds, which facilitates binding to target proteins. This characteristic is crucial for the compound's role as a potential drug candidate.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the piperidine ring contributes to its bioactivity by enhancing cell membrane permeability.

Neuropharmacological Effects

Piperidine derivatives are noted for their impact on the central nervous system (CNS). Preliminary studies suggest that 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine may exhibit antidepressant and anxiolytic effects. These effects are hypothesized to arise from modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Suggested neuropharmacological benefits in animal models, highlighting its potential in treating mood disorders.

Synthesis and Derivatives

The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine typically involves the reaction of piperidine with methoxymethyl triazole derivatives under controlled conditions. Variations in the synthesis can lead to different derivatives with enhanced or modified biological activities.

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